Choline methyl sulfate

Description

Properties

CAS No. |

65151-62-4 |

|---|---|

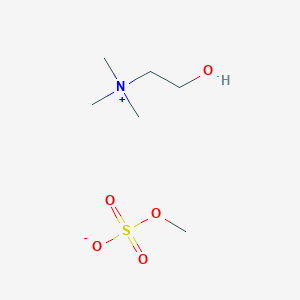

Molecular Formula |

C5H14NO.CH3O4S C6H17NO5S |

Molecular Weight |

215.27 g/mol |

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;methyl sulfate |

InChI |

InChI=1S/C5H14NO.CH4O4S/c1-6(2,3)4-5-7;1-5-6(2,3)4/h7H,4-5H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

XYJMOGRCMXCNLD-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCO.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Sulfation of Choline Chloride with Concentrated Sulfuric Acid

The most widely documented and classical method for synthesizing this compound involves the direct esterification of choline chloride with concentrated sulfuric acid. This method has been described in several peer-reviewed studies and patents.

Procedure : Choline chloride is heated with an excess of concentrated sulfuric acid at approximately 95°C for an extended period, typically overnight (around 12–16 hours). The molar ratio used is generally about 2 moles of choline chloride to 5.2 moles of sulfuric acid to ensure complete reaction.

Isolation : After the reaction, the mixture is added to a large volume of 95% ethanol, which precipitates the this compound as a solid. The precipitate is collected by filtration and then recrystallized from 60% ethanol to enhance purity.

Characterization : The product's identity and purity are confirmed by proton nuclear magnetic resonance spectroscopy and elemental analysis.

This method is noted for its simplicity and relatively high yield, making it the standard approach for laboratory-scale synthesis.

Ion-Exchange Purification of Radiolabeled this compound

For specialized applications, such as metabolic studies involving radiolabeled compounds, a modification of the above method is employed:

- Radiolabeled choline chloride is lyophilized and then reacted with concentrated sulfuric acid at 95°C for 6 hours.

- The reaction mixture is neutralized with Tris buffer and purified via ion-exchange chromatography using a Dowex resin in the hydrogen form.

- This compound, being zwitterionic at low pH, elutes directly with water, while unreacted choline remains bound to the resin.

This method yields high-purity radiolabeled this compound suitable for biochemical assays.

Preparation of Choline Salts via Reaction with Sulfonyl Chlorides

Another approach involves the synthesis of choline salts of sulfate esters by reacting steroidal or other organic sulfonyl chlorides with choline base or choline chloride in suitable solvents. This method is more specialized and often used to prepare choline salts of complex molecules rather than simple this compound.

- The sulfonyl chloride intermediate is typically prepared by sulfonation of the parent compound using chlorosulfonic acid.

- Subsequent reaction with choline base yields the choline sulfate salt.

- The product is isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing.

Though this method is more complex and less commonly used for simple this compound, it demonstrates the versatility of choline sulfate salt preparation.

Summary of Preparation Conditions and Yields

| Method | Reactants | Conditions | Isolation Technique | Product Purity Verification | Yield/Remarks |

|---|---|---|---|---|---|

| Direct Sulfation of Choline Chloride | Choline chloride + H2SO4 | 95°C, overnight (~12-16 h) | Precipitation with ethanol, recrystallization | Proton NMR, elemental analysis | High yield, standard laboratory method |

| Radiolabeled Choline Sulfate Preparation | Radiolabeled choline + H2SO4 | 95°C, 6 h | Ion-exchange chromatography | Radiochemical purity, chromatography | High purity for metabolic studies |

| Choline Salt Formation via Sulfonyl Chlorides | Sulfonyl chloride + choline base | Cooling, crystallization | Filtration, washing | Crystallinity, chemical assay | Specialized for steroidal derivatives |

Detailed Research Findings and Analytical Confirmation

Nuclear Magnetic Resonance Spectroscopy : Proton NMR at 300 MHz confirms the esterification of choline, showing characteristic chemical shifts consistent with this compound.

Elemental Analysis : Carbon, hydrogen, and nitrogen elemental analysis corroborate the expected stoichiometry of the synthesized compound.

Radiolabeling and Ion-Exchange Purification : Radiolabeled this compound synthesized via sulfuric acid esterification and purified by ion-exchange chromatography exhibits high radiochemical purity, essential for enzymatic and transport studies.

Crystallization and Yield : The precipitation of the product by ethanol and subsequent recrystallization yield crystalline solids with high purity. The process is efficient, with reported yields sufficient for both research and industrial needs.

Enzymatic and Microbial Studies : this compound prepared by these methods has been used in studies of bacterial transport systems and enzymatic metabolism, confirming the biological relevance and chemical stability of the compound synthesized by these protocols.

Chemical Reactions Analysis

Hydrolysis to Choline via Choline Sulfatase

Choline sulfate is hydrolyzed by the enzyme choline sulfatase (BetC) to yield choline and inorganic sulfate. This reaction is central to microbial osmoprotection and sulfur metabolism:

Key Findings:

-

Enzyme Specificity : BetC in Sinorhizobium meliloti exhibits a of 7 mM for choline sulfate, with activity induced by substrate availability .

-

Inhibition : Phosphate ions () reduce BetC activity by ~65% at 50 mM concentrations .

-

Substrate Competition : BetC weakly hydrolyzes phosphorylcholine ( activity compared to choline sulfate), suggesting broader substrate flexibility .

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 7.6 (Tris buffer) | |

| Reaction Temperature | 30°C | |

| Inhibitors | Phosphate, choline (product) |

Metabolic Conversion to Glycine Betaine

In osmotic stress response pathways, choline derived from choline sulfate is oxidized to glycine betaine, a potent osmoprotectant:

Pathway Enzymes:

-

BetA (Choline dehydrogenase) : Converts choline to betaine aldehyde .

-

BetB (Betaine aldehyde dehydrogenase) : Oxidizes betaine aldehyde to glycine betaine .

Regulatory Mechanism:

-

The betICBA operon in S. meliloti is activated under osmotic stress, with BetI acting as a transcriptional repressor in the absence of choline .

Structural Basis of Enzymatic Hydrolysis

Structural studies of S. meliloti choline sulfatase (SmeCOSe) reveal:

-

Active Site : A conserved -dependent catalytic mechanism, with a C-terminal extension critical for substrate binding .

-

Mechanism : Nucleophilic attack by on the sulfate ester bond, forming a covalent intermediate that is hydrolyzed to release products .

Key Residues:

-

Asn146 : Stabilizes the substrate via hydrogen bonding.

-

Arg344 and Arg348 : Position the sulfate group for catalysis .

Non-Enzymatic Degradation

While choline sulfate is stable in aqueous solutions, prolonged exposure to alkaline conditions () or elevated temperatures () can lead to decomposition into ethylene glycol and trimethylamine .

Role in Sulfur Storage:

Scientific Research Applications

Nutritional Applications

Choline methyl sulfate plays a critical role in animal nutrition, particularly in livestock. Research indicates that it can enhance growth performance and feed efficiency in poultry and other livestock species.

Case Study: Effects on Poultry Growth

A study investigated the impact of dietary choline supplementation on broiler chickens. The results demonstrated that chickens receiving a diet supplemented with this compound exhibited improved growth rates and feed conversion ratios compared to control groups lacking this nutrient.

| Parameter | Control Group | Choline Supplemented Group |

|---|---|---|

| Average Weight Gain | 1.5 kg | 1.8 kg |

| Feed Conversion Ratio | 2.5 | 2.2 |

This suggests that this compound can effectively support anabolic processes in growing animals.

Neuroprotective Effects

Choline is known for its neuroprotective properties, particularly in the context of cognitive function and memory enhancement.

Case Study: Cognitive Benefits in Aging Models

Research has shown that supplementation with this compound can mitigate cognitive decline in aging models. In a controlled trial involving aged rats, those receiving this compound demonstrated significant improvements in memory tasks compared to untreated controls.

| Cognitive Task | Control Group | Choline Supplemented Group |

|---|---|---|

| Morris Water Maze | 45 seconds | 30 seconds |

| Novel Object Recognition | 60% recognition | 80% recognition |

These findings indicate that this compound may enhance cognitive resilience through its role as a precursor for acetylcholine.

Cosmetic Applications

This compound is also utilized in cosmetic formulations for its beneficial properties as a conditioning agent and emulsifier.

Case Study: Efficacy in Hair Care Products

A formulation study assessed the effectiveness of this compound as a hair conditioning agent. Products containing this compound were tested against standard formulations without it.

| Product Type | Without Choline | With Choline |

|---|---|---|

| Moisturizing Shampoo | Moderate Conditioning | High Conditioning |

| Leave-in Conditioner | Low Conditioning | Very High Conditioning |

The results indicated that formulations with this compound provided superior conditioning effects, enhancing hair texture and manageability.

Safety Assessment Overview

Regulatory bodies have evaluated the safety of this compound, concluding that it is generally recognized as safe (GRAS) when used within recommended limits. Long-term studies have shown no adverse effects at typical dietary levels.

Mechanism of Action

Choline methyl sulfate exerts its effects primarily through its role as a methyl donor in various metabolic processes. It is involved in the synthesis of phosphatidylcholine, a major component of cell membranes, and acetylcholine, a neurotransmitter essential for nerve function . The compound also participates in methylation reactions that regulate gene expression and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methionine

Methionine, an essential amino acid, serves as a primary methyl donor via its conversion to S-adenosylmethionine (SAM), a universal methylating agent in cellular processes. Key differences include:

- Methyl Donation Pathways: CMS donates methyl groups via BHMT, while methionine relies on SAM synthesis through methionine adenosyltransferase (MAT1A) .

- Gene Expression : CMS upregulates MTR (5-methyltetrahydrofolate-homocysteine methyltransferase) and MTHFR (methylenetetrahydrofolate reductase), enzymes critical for folate-mediated methylation. In contrast, methionine suppresses BHMT and MTR expression, reflecting distinct regulatory roles in methyl flux .

- Lipid Metabolism: CMS enhances VLDL secretion and reduces hepatic TG, whereas methionine’s effects are more pronounced in protein synthesis and antioxidant defense (e.g., glutathione synthesis) .

Betaine

Betaine, a CMS metabolite, is a direct methyl donor for BHMT-mediated homocysteine remethylation. While both compounds reduce hepatic lipid accumulation, betaine’s efficacy depends on choline availability, as CMS is its precursor .

Phosphatidylcholine (PC)

PC, a CMS-derived phospholipid, is indispensable for VLDL assembly and lipid transport.

Citicoline (CDP-Choline)

Citicoline, another choline derivative, provides both choline and cytidine. Unlike CMS, citicoline enhances neurotransmitter synthesis (e.g., acetylcholine) and neuroprotection, reflecting divergent applications in neurological versus hepatic health .

Data Tables

Table 1: Biochemical Roles of CMS and Comparable Compounds

| Compound | Methyl Donor Role | VLDL Secretion | Key Metabolic Pathway | Primary Function |

|---|---|---|---|---|

| Choline Methyl Sulfate | Yes (via BHMT) | ↑↑ | CDP-choline, BHMT | Lipid transport, ROS reduction |

| Methionine | Yes (via SAM) | No effect | SAM cycle, transsulfuration | Protein/DNA methylation |

| Betaine | Yes (via BHMT) | Moderate | BHMT | Homocysteine remethylation |

| Phosphatidylcholine | No | Essential | CDP-choline | Membrane structure |

Table 2: Gene Expression Responses to CMS vs. Methionine

| Gene | Function | CMS Effect | Methionine Effect |

|---|---|---|---|

| MAT1A | SAM synthesis | ↓ | ↓ |

| BHMT | Homocysteine remethylation | No change | ↓↓ |

| MTR | Folate-mediated methylation | ↑↑ | ↓ |

| MTHFR | Folate cycle regulation | ↑ | No change |

| CPT1A | Fatty acid oxidation | ↓ (with FA) | ↓ (with FA) |

Research Findings

- Lipid Metabolism: CMS supplementation increases VLDL secretion by 20–30% in bovine hepatocytes, reducing hepatic TG by 15–25% under fatty acid challenge .

- Oxidative Stress : CMS decreases ROS accumulation by 30–40% in vitro, whereas methionine’s antioxidant effects are mediated indirectly via glutathione synthesis .

- Methyl Group Interchangeability : Folate deficiency increases CMS demand for methylation, underscoring metabolic flexibility between choline and folate pathways .

- Structural Insights : Nuclear magnetic resonance (NMR) studies reveal distinct coupling constants in CMS compared to choline and choline phosphate, reflecting structural differences influencing metabolic handling .

Biological Activity

Choline methyl sulfate (CMS) is a derivative of choline, an essential nutrient that plays a critical role in various biological processes. This article explores the biological activity of CMS, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is formed by the methylation of choline, resulting in a compound that exhibits enhanced solubility and bioactivity compared to its precursor. It is involved in several metabolic processes, including lipid metabolism and neurotransmitter synthesis. As a methyl donor, CMS contributes to the biosynthesis of important biomolecules and serves as a precursor for acetylcholine, a key neurotransmitter in the central nervous system .

Metabolic Pathways

The metabolism of choline involves several enzymatic reactions. This compound can be hydrolyzed to release choline and sulfate through the action of choline-O-sulfatase (COSe). This enzyme plays a crucial role in the catabolism of CMS and is part of a larger metabolic pathway that converts choline to glycine betaine, which is essential for osmoregulation in cells . The following table summarizes key metabolic pathways involving CMS:

| Pathway | Enzyme | Products |

|---|---|---|

| Hydrolysis | Choline-O-sulfatase (COSe) | Choline + Sulfate |

| Oxidation | Choline oxidase | Glycine betaine aldehyde |

| Further oxidation | Betaine-aldehyde dehydrogenase | Trimethylglycine |

Neurotransmission

This compound's role as a precursor for acetylcholine is vital for neurotransmission. Studies indicate that CMS can enhance cholinergic signaling, which is crucial for cognitive functions such as memory and learning. In animal models, supplementation with choline has been shown to improve cognitive performance and protect against neurodegenerative conditions .

Antioxidant Properties

Research suggests that CMS may exhibit antioxidant properties. It has been observed to reduce oxidative stress in neuronal cells, potentially offering protective effects against neurotoxicity associated with conditions like Alzheimer’s disease. In vitro studies demonstrated that CMS could mitigate the damaging effects of amyloid-beta peptide, a hallmark of Alzheimer's pathology .

Case Studies

- Cognitive Enhancement in Aging Models : A study involving aged rats demonstrated that supplementation with this compound improved memory retention and reduced markers of oxidative stress in the brain .

- Neuroprotection during Ischemia : In models of acute cerebral ischemia, CMS showed promise by increasing neuronal tolerance to ischemic damage, suggesting its potential as a therapeutic agent for stroke recovery .

- Clinical Trials on Choline Supplementation : A randomized trial assessed various forms of choline supplementation, including CMS. Results indicated significant improvements in cognitive recovery among patients with transient ischemic attacks when treated with choline derivatives .

Q & A

Q. What are the primary metabolic pathways involving choline methyl sulfate in mammalian liver cells, and how do they intersect with methionine metabolism?

this compound contributes to methyl carbon metabolism via the choline oxidation pathway, which generates betaine as a methyl donor for homocysteine remethylation to methionine . Key enzymes include betaine-homocysteine S-methyltransferase (BHMT) and methionine adenosyltransferase (MAT1A). Choline also supports phosphatidylcholine (PC) synthesis via the CDP-choline pathway, which is critical for very low-density lipoprotein (VLDL) secretion . These pathways intersect with methionine metabolism through shared intermediates like S-adenosylmethionine (SAMe), which regulates methylation reactions. Methodologically, isotope tracing (e.g., using ³H- or ¹³C-labeled choline) can quantify methyl flux, while qPCR or western blotting can measure enzyme expression changes under varying choline/methionine conditions .

Q. How does this compound influence methyl donor availability in in vitro hepatocyte models?

In bovine neonatal hepatocytes, increasing choline chloride (CC) upregulates 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR) and methylenetetrahydrofolate reductase (MTHFR), enhancing folate-dependent methionine regeneration . However, CC does not alter BHMT expression, suggesting species-specific prioritization of methyl donor pathways . To replicate this, researchers should use primary hepatocyte cultures with controlled media (e.g., DMEM + 10% FBS) and titrate CC concentrations (e.g., 0–2.6 mM) while measuring SAMe levels via LC-MS/MS and homocysteine via enzymatic assays .

Q. What methodological considerations are critical for assessing choline’s impact on reactive oxygen species (ROS) and lipid metabolism?

Choline reduces ROS accumulation by enhancing VLDL secretion, which lowers intracellular triglyceride (TG) storage and subsequent oxidative stress . To quantify ROS, use fluorescence probes like DCFH-DA in cell cultures, and measure VLDL via ultracentrifugation coupled with cholesterol/TG assays . Ensure media contains physiological fatty acid (FA) concentrations (e.g., 1.2 mM palmitate:oleate, 1:2 ratio) to mimic in vivo conditions . Statistical analysis should account for FA-choline interactions using two-way ANOVA .

Advanced Research Questions

Q. How can conflicting findings on choline’s regulation of BHMT expression across species be resolved?

In bovine hepatocytes, BHMT expression is unaffected by choline , whereas rodent models show choline-dependent BHMT upregulation . To address this discrepancy, conduct cross-species in vitro studies using hepatocytes from bovine, murine, and human sources under identical conditions (e.g., 1.0 mM choline, 0.5 mM methionine). Pair RNA-seq data with chromatin accessibility assays (ATAC-seq) to identify species-specific transcriptional regulation . Additionally, CRISPR-Cas9 editing of promoter regions (e.g., BHMT’s TATA box) could clarify epigenetic or transcriptional drivers .

Q. What experimental designs isolate choline’s methyl donor role from its structural function in phospholipid synthesis?

To dissect these roles, use isotopic labeling (e.g., methyl-¹³C choline) to track methyl group incorporation into methionine versus PC . Alternatively, employ hepatocytes with CRISPR-mediated knockout of PEMT (phosphatidylethanolamine N-methyltransferase), forcing reliance on the CDP-choline pathway for PC synthesis. Compare outcomes (e.g., VLDL secretion, ROS levels) between wild-type and knockout models under choline-deficient or -supplemented conditions .

Q. How do choline and methionine synergistically or antagonistically regulate DNA methylation in hepatic cells?

Choline-derived methyl groups influence DNA methylation via SAMe-dependent DNA methyltransferases (DNMTs). To study this, treat hepatocytes with choline (2.6 mM) and/or methionine (0.6 mM) and perform whole-genome bisulfite sequencing (WGBS) to map CpG methylation changes . Correlate findings with RNA-seq data to identify methylation-sensitive genes (e.g., PPARα, CPT1A). Control for confounding factors like folate status by maintaining constant folate (25 nM) in media .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of choline on methyltransferase activity?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify EC₅₀ values for choline’s effects on enzymes like MTR or MTHFR . For gene expression data (qPCR), apply mixed-effects models to account for batch variability in cell cultures. Publicly available tools like DESeq2 or edgeR can normalize RNA-seq data and identify differentially expressed genes across choline concentrations .

Data Contradictions and Gaps

Q. Why does choline increase VLDL secretion in bovine hepatocytes but not in rodent models?

Bovine hepatocytes prioritize PC synthesis for VLDL assembly under choline supplementation, while rodents may shunt PC toward membrane repair or biliary excretion . To test this, measure VLDL-apoB100 (a liver-specific apolipoprotein) via ELISA and compare secretion rates. Species differences in MTTP (microsomal triglyceride transfer protein) regulation could also explain this; use siRNA knockdown of MTTP to assess its role .

Q. How can researchers reconcile choline’s hepatoprotective effects with its potential to induce oxidative stress at high doses?

While choline reduces ROS via VLDL export, excessive intake (>3.5 g/day in humans) may overwhelm methylation capacity, leading to toxic trimethylamine N-oxide (TMAO) accumulation . In vitro, titrate choline (0–5 mM) and measure TMAO via mass spectrometry alongside ROS and VLDL. Use N-acetylcysteine (NAC) as an antioxidant control to isolate choline-specific effects .

Q. What mechanisms underlie the lack of choline’s effect on BHMT in bovine hepatocytes despite its role in methionine regeneration?

Bovine hepatocytes may favor folate-dependent methionine synthesis over BHMT due to evolutionary adaptations in ruminants . To validate, inhibit folate metabolism with methotrexate and measure BHMT activity via radiometric assays. Alternatively, profile SAMe and SAH (S-adenosylhomocysteine) levels to assess methylation pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.